molecular formula C10H13NO4S B2804394 2-(Morpholine-4-sulfonyl)phenol CAS No. 1334634-89-7

2-(Morpholine-4-sulfonyl)phenol

Cat. No.: B2804394
CAS No.: 1334634-89-7
M. Wt: 243.28
InChI Key: KTWYLZSHCBANQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

2-(Morpholine-4-sulfonyl)phenol is used in various scientific research fields, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholine-4-sulfonyl)phenol typically involves the reaction of phenol with morpholine and a sulfonylating agent. One common method includes the use of boron tribromide in dichloromethane at low temperatures (0 - 20°C) for about 12 hours . This reaction yields the desired product with good efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Morpholine-4-sulfonyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The sulfonyl group can be reduced under specific conditions.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Reduced sulfonyl derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Mechanism of Action

The mechanism of action of 2-(Morpholine-4-sulfonyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds and participate in π-π interactions, while the morpholine-4-sulfonyl group can enhance solubility and binding affinity. These interactions can modulate enzyme activity and protein function, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

    Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.

    Morpholine: A heterocyclic amine with a similar morpholine ring structure.

    Sulfonylphenols: Compounds with sulfonyl groups attached to phenol rings.

Uniqueness

2-(Morpholine-4-sulfonyl)phenol is unique due to the combination of the morpholine ring and the sulfonyl group attached to the phenol. This combination imparts distinct chemical and physical properties, such as enhanced solubility and specific reactivity patterns, making it a versatile compound in various research applications .

Properties

IUPAC Name

2-morpholin-4-ylsulfonylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c12-9-3-1-2-4-10(9)16(13,14)11-5-7-15-8-6-11/h1-4,12H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWYLZSHCBANQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.